molecular formula C16H16N2O3 B11564698 4-methoxy-N'-(3-methoxybenzylidene)benzohydrazide CAS No. 303065-75-0

4-methoxy-N'-(3-methoxybenzylidene)benzohydrazide

Cat. No.: B11564698
CAS No.: 303065-75-0
M. Wt: 284.31 g/mol
InChI Key: FUPRCIAXZXCDEG-GZTJUZNOSA-N
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Description

4-methoxy-N’-(3-methoxybenzylidene)benzohydrazide is an organic compound with the molecular formula C16H16N2O3 and a molecular weight of 284.318 g/mol . This compound is part of a class of hydrazones, which are known for their diverse chemical and biological properties. It is characterized by the presence of methoxy groups on both the benzene rings and a hydrazone linkage, which contributes to its unique chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N’-(3-methoxybenzylidene)benzohydrazide typically involves the condensation reaction between 4-methoxybenzohydrazide and 3-methoxybenzaldehyde . The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol.

Industrial Production Methods

While specific industrial production methods for 4-methoxy-N’-(3-methoxybenzylidene)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N’-(3-methoxybenzylidene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

4-methoxy-N’-(3-methoxybenzylidene)benzohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-N’-(3-methoxybenzylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In cancer research, it may induce apoptosis (programmed cell death) in cancer cells by interacting with cellular pathways that regulate cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-N’-(3-methoxybenzylidene)benzohydrazide is unique due to the presence of methoxy groups on both benzene rings and the hydrazone linkage. This combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

303065-75-0

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

4-methoxy-N-[(E)-(3-methoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C16H16N2O3/c1-20-14-8-6-13(7-9-14)16(19)18-17-11-12-4-3-5-15(10-12)21-2/h3-11H,1-2H3,(H,18,19)/b17-11+

InChI Key

FUPRCIAXZXCDEG-GZTJUZNOSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=CC=C2)OC

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NN=CC2=CC(=CC=C2)OC

Origin of Product

United States

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